molecular formula C4H8ClNO3 B14003662 1-Chloro-3-nitrobutan-2-ol CAS No. 30533-30-3

1-Chloro-3-nitrobutan-2-ol

Cat. No.: B14003662
CAS No.: 30533-30-3
M. Wt: 153.56 g/mol
InChI Key: SGBMDRWQYXNEGI-UHFFFAOYSA-N
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Description

1-Chloro-3-nitrobutan-2-ol is an organic compound with the molecular formula C4H8ClNO3 It is a secondary alcohol where one of the hydrogen atoms in butan-2-ol is substituted by a chlorine atom, and a nitro group is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-nitrobutan-2-ol can be synthesized through the nitration of 1-chloro-2-butanol. The reaction typically involves the use of nitric acid as the nitrating agent under controlled conditions to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors such as butanol derivatives. The process includes chlorination followed by nitration, with careful control of reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-nitrobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed:

Scientific Research Applications

1-Chloro-3-nitrobutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-3-nitrobutan-2-ol exerts its effects involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack at the carbon adjacent to the nitro group. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds. The chlorine atom also provides a site for substitution reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

    1-Chloro-3-nitropropan-2-ol: Similar in structure but with one less carbon atom.

    3-Chloro-2-nitrobutan-1-ol: The position of the nitro and hydroxyl groups is different.

    1-Chloro-2-nitrobutane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.

Uniqueness: 1-Chloro-3-nitrobutan-2-ol is unique due to the presence of both nitro and chloro groups on a secondary alcohol, providing a versatile platform for various chemical transformations. Its structure allows for selective reactions that are not possible with simpler analogs .

Properties

CAS No.

30533-30-3

Molecular Formula

C4H8ClNO3

Molecular Weight

153.56 g/mol

IUPAC Name

1-chloro-3-nitrobutan-2-ol

InChI

InChI=1S/C4H8ClNO3/c1-3(6(8)9)4(7)2-5/h3-4,7H,2H2,1H3

InChI Key

SGBMDRWQYXNEGI-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCl)O)[N+](=O)[O-]

Origin of Product

United States

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